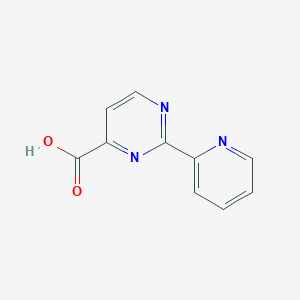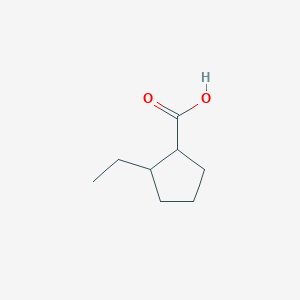
2-Ethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylcyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 25102-62-9 . It has a molecular weight of 142.2 and is typically in liquid form .
Synthesis Analysis
The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed . The most straightforward method for accessing carboxylic acids is the direct carboxylation of carbon nucleophiles using CO2 . Novel carboxylation methodologies have been developed to induce the inert CO2 molecule to undergo chemical transformations .Molecular Structure Analysis
The IUPAC name for this compound is 2-ethylcyclopentanecarboxylic acid . The Inchi Code for this compound is 1S/C8H14O2/c1-2-6-4-3-5-7 (6)8 (9)10/h6-7H,2-5H2,1H3, (H,9,10) .Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Ethylene Biosynthesis and Signaling
2-Ethylcyclopentane-1-carboxylic acid is structurally related to 1-Aminocyclopropane-1-carboxylic acid (ACC), a central molecule in ethylene biosynthesis in plants. Ethylene, a plant hormone, regulates a variety of vegetative and developmental processes. The synthesis of ACC, its transport, and its role as a signaling molecule independent of ethylene have been subjects of interest in scientific research. Studies show that ACC participates in plant development, cell wall signaling, and responses to biotic and abiotic stress by acting both as a precursor to ethylene and as a signaling molecule in its own right (Polko & Kieber, 2019); (Vanderstraeten & Van Der Straeten, 2017).
Catalysis and Synthetic Chemistry
The catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, involving cyclopropanation of cyclopentenone, showcases the relevance of cyclopentane derivatives in synthetic chemistry. These reactions, catalyzed by 1,1,3,3-tetramethylguanidine (TMG), highlight the potential of cyclopentane-based compounds like this compound in the synthesis of complex molecular structures (Zhang, Moher, & Zhang, 2007).
Stress Mitigation in Agriculture
ACC deaminase producing beneficial rhizobacteria utilize 1-Aminocyclopropane-1-carboxylic acid, a molecule structurally related to this compound, to reduce stress ethylene levels in host plants. This mechanism improves plant growth under salt and drought stress conditions, emphasizing the agricultural applications of understanding and manipulating ACC levels in plants (Tiwari et al., 2018).
Mécanisme D'action
While specific information on the mechanism of action for 2-Ethylcyclopentane-1-carboxylic acid was not found, it is known that the role of an antioxidant is to reduce the rate of oxidation by blocking the destructive action of active intermediate particles—radicals, peroxide compounds, and other forms of active oxygen .
Safety and Hazards
The safety information for this compound includes several hazard statements such as H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This suggests potential future directions in the development of new catalysts and reaction methodologies.
Relevant Papers Relevant papers on the topic include a computational study of acid-catalyzed aerosol reactions of atmospherically relevant epoxides and a paper on the heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives .
Propriétés
IUPAC Name |
2-ethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-6-4-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKBOUQBQXABPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2803925.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2803927.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2803929.png)
![N-(2,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2803930.png)

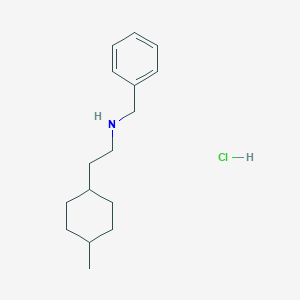
![7-[(4-chlorophenyl)methyl]-3,9-dimethyl-1-(methylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
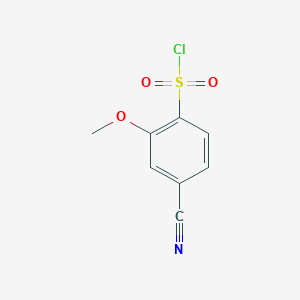
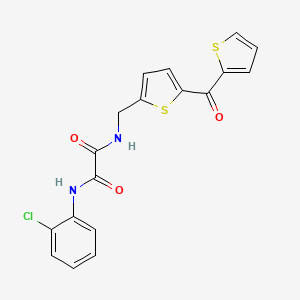

![N-[(4-chlorophenyl)(cyano)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2803941.png)
![4-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2803943.png)
